molecular formula C15H14N4O3 B10943306 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B10943306
M. Wt: 298.30 g/mol
InChI Key: ISGCVQJPIHNUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole, pyrazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the reaction of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less hazardous may be employed to improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis.

    Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by modulating the activity of enzymes and signaling pathways involved in the inflammatory response.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound features a similar structure but with different substituents on the pyrazole ring.

    2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: This compound has a different arrangement of the nitrogen and oxygen atoms in the oxadiazole ring.

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and a potential candidate for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H14N4O3/c1-3-19-7-11(9(2)18-19)15-17-16-14(22-15)10-4-5-12-13(6-10)21-8-20-12/h4-7H,3,8H2,1-2H3

InChI Key

ISGCVQJPIHNUIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.